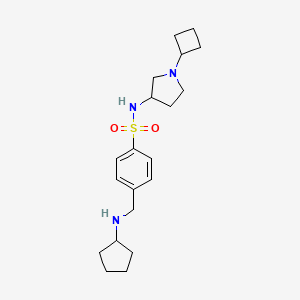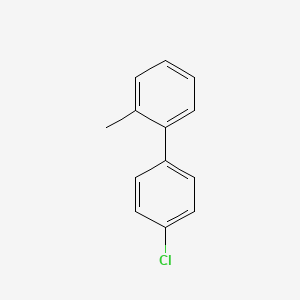![molecular formula C7F14O3 B12090856 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride CAS No. 2479-75-6](/img/structure/B12090856.png)
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms imparts exceptional chemical stability and resistance to degradation, making it suitable for use in harsh environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride typically involves the reaction of hexafluoropropene oxide with other fluorinated reagents under controlled conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as low temperatures for substitution reactions and elevated temperatures for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield fluorinated ethers, while oxidation reactions can produce perfluorinated carboxylic acids .
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and coatings, which require exceptional chemical resistance
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s high electronegativity and chemical stability allow it to form strong bonds with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride
- Hexafluoropropene oxide trimer
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether
Uniqueness
Compared to similar compounds, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride stands out due to its unique combination of multiple fluorinated groups, which impart exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stable chemical intermediates .
Propriétés
Numéro CAS |
2479-75-6 |
|---|---|
Formule moléculaire |
C7F14O3 |
Poids moléculaire |
398.05 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoyl fluoride |
InChI |
InChI=1S/C7F14O3/c8-1(22)2(9,4(11,12)13)23-6(17,18)3(10,5(14,15)16)24-7(19,20)21 |
Clé InChI |
YECRHCYPOPYZRC-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(F)(F)F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)


![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)




![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)
